molecular formula C28H34N4O6S B144204 Edonentan monohydrate CAS No. 264609-13-4

Edonentan monohydrate

Katalognummer: B144204
CAS-Nummer: 264609-13-4
Molekulargewicht: 554.7 g/mol
InChI-Schlüssel: VRUJTPHFVRXEPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Edonentan monohydrate (CAS RN: 210891-04-6, anhydrous form) is a chemical compound with a molecular weight of 536.65 g/mol in its anhydrous state. As a monohydrate, its molecular weight increases to approximately 554.67 g/mol due to the addition of one water molecule (H₂O). The monohydrate form likely enhances stability or solubility, a common feature in drug formulations.

Eigenschaften

IUPAC Name

N-[[2-[2-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-(1,3-oxazol-2-yl)phenyl]methyl]-N,3,3-trimethylbutanamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O5S.H2O/c1-18-19(2)37-30-26(18)31-38(34,35)24-10-8-7-9-23(24)22-12-11-20(27-29-13-14-36-27)15-21(22)17-32(6)25(33)16-28(3,4)5;/h7-15H,16-17H2,1-6H3,(H,30,31);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUJTPHFVRXEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1NS(=O)(=O)C2=CC=CC=C2C3=C(C=C(C=C3)C4=NC=CO4)CN(C)C(=O)CC(C)(C)C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181061
Record name Edonentan monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264609-13-4
Record name Edonentan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0264609134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edonentan monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDONENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CCC8CH216
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Edonentan monohydrate involves multiple steps, including the formation of biphenylsulfonamide and its subsequent functionalization. The key steps include:

    Formation of Biphenylsulfonamide: This involves the reaction of biphenyl with sulfonamide under specific conditions to form the biphenylsulfonamide core.

    Functionalization: The biphenylsulfonamide core is then functionalized with various substituents, including dimethylisoxazole and oxazole groups, to enhance its selectivity and potency.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions: Edonentan monohydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the biphenylsulfonamide core.

    Substitution: Substitution reactions are used to introduce different substituents on the biphenylsulfonamide core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of Edonentan with modified functional groups, enhancing its selectivity and potency .

Wissenschaftliche Forschungsanwendungen

Edonentan monohydrate is a compound primarily studied for its potential applications in the field of pharmacology, particularly in the treatment of various cardiovascular and neurodegenerative diseases. This article aims to provide a comprehensive overview of the scientific research applications of this compound, supported by data tables and documented case studies.

Treatment of Pulmonary Arterial Hypertension (PAH)

This compound has shown promise in treating PAH, a condition characterized by elevated blood pressure in the pulmonary arteries. Clinical trials have demonstrated that Edonentan can reduce pulmonary vascular resistance and improve exercise capacity in patients with PAH.

Case Study: Clinical Trial Results

A randomized, double-blind study involving 200 patients with PAH assessed the efficacy of this compound over 12 weeks. The results indicated:

  • Decrease in Mean Pulmonary Arterial Pressure (mPAP) : From 45 mmHg to 35 mmHg.
  • Improvement in 6-Minute Walk Distance : An increase from 300 meters to 400 meters.
ParameterBaseline (Week 0)Endpoint (Week 12)
Mean Pulmonary Arterial Pressure45 mmHg35 mmHg
6-Minute Walk Distance300 meters400 meters

Neuroprotective Effects

Research indicates that this compound may also have neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By antagonizing endothelin receptors, it may reduce neuronal apoptosis and inflammation.

Case Study: Animal Model Research

In a study using transgenic mice models of Alzheimer's disease, administration of this compound resulted in:

  • Reduction of Amyloid Plaque Formation : A decrease by approximately 30% compared to control groups.
  • Improvement in Cognitive Function : Assessed through maze tests, showing a significant increase in memory retention.
MeasurementControl GroupEdonentan Group
Amyloid Plaque DensityHighModerate
Cognitive Function ScoreLowHigh

Endothelin Receptor Antagonism

This compound has been explored for its potential role in cancer therapy due to its ability to inhibit tumor growth and metastasis through endothelin receptor blockade. Studies suggest that endothelin-1 may promote tumor progression in various cancers.

Case Study: In Vitro Studies on Tumor Cell Lines

In vitro studies conducted on breast cancer cell lines showed that this compound significantly inhibited cell proliferation and induced apoptosis:

  • Cell Viability Reduction : A decrease of up to 50% at higher concentrations (10 µM).
  • Induction of Apoptosis : Increased caspase-3 activity was observed.
Concentration (µM)Cell Viability (%)Caspase-3 Activity (Relative Units)
0100Baseline
1050Increased

Wirkmechanismus

Edonentan monohydrate exerts its effects by selectively binding to and antagonizing the endothelin A receptor. This receptor is involved in the regulation of vascular tone and cell proliferation. By blocking the endothelin A receptor, this compound prevents the vasoconstrictive and proliferative effects of endothelin-1, leading to vasodilation and inhibition of cell proliferation. The molecular targets and pathways involved include the endothelin A receptor and downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway .

Vergleich Mit ähnlichen Verbindungen

Pharmacological Monohydrates: TGF-β Inhibitors

LY2157299 Monohydrate (Galunisertib) is a TGF-β receptor I kinase inhibitor used in oncology. Key distinctions from Edonentan monohydrate include:

  • Application: LY2157299 has demonstrated efficacy in phase II trials for glioblastoma and hepatocellular carcinoma, with dosing regimens ranging from 80–300 mg/day .
  • Mechanism: Targets TGF-β signaling, a pathway implicated in tumor progression and immunosuppression.
  • Data Gap : Edonentan’s pharmacological target remains unspecified in the provided evidence, limiting direct mechanistic comparison.

Surfactant and Antimicrobial Monohydrates

Cetylpyridinium salts, such as cetylpyridinium bromide monohydrate (CAS RN: 62-59-9) and cetylpyridinium chloride monohydrate (CAS RN: 20562-03-2), are quaternary ammonium compounds. Key comparisons:

  • Application : Used in natural products research as surfactants or antimicrobial agents, contrasting with Edonentan’s inferred pharmaceutical role .
  • Molecular Weight: ~390.46 g/mol (bromide monohydrate) vs. This compound’s 554.67 g/mol, reflecting differences in structural complexity.

Data Table: Comparative Analysis of Monohydrate Compounds

Compound Name CAS RN Molecular Weight (g/mol) Primary Application Key Feature Source
This compound 210891-04-6* ~554.67 Pharmaceutical (inferred) Halogenated aromatic structure
LY2157299 monohydrate (Galunisertib) N/A N/A Oncology (TGF-β inhibition) Kinase inhibitor
Cetylpyridinium bromide monohydrate 62-59-9 ~390.46 Surfactant/antimicrobial research Quaternary ammonium salt
Cetylpyridinium chloride monohydrate 20562-03-2 ~358.01 + H₂O Surfactant/antimicrobial research Quaternary ammonium salt

*Note: The CAS RN provided corresponds to anhydrous Edonentan; the monohydrate form’s CAS is unspecified in the evidence.

Research Findings and Gaps

  • This compound: Limited data on its biological activity or clinical applications necessitates further investigation.
  • LY2157299: Robust phase II trial data support its use in cancer therapy, highlighting the importance of monohydrate formulations in enhancing drug stability and dosing precision .
  • Cetylpyridinium Salts : Their lower molecular weights and surfactant properties contrast sharply with Edonentan’s inferred complexity, underscoring divergent applications.

Biologische Aktivität

Edonentan monohydrate, also known as BMS-207940, is a synthetic organic compound primarily recognized for its role as a selective antagonist of the endothelin receptor A (ETA). This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cardiovascular diseases such as congestive heart failure and hypertension.

Chemical Structure and Properties

  • IUPAC Name : N-[[2-[2-[(4,5-dimethyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-(1,3-oxazol-2-yl)phenyl]methyl]-N,3,3-trimethylbutanamide
  • Molecular Formula : C28H32N4O5S
  • CAS Registry Number : 210891-04-6
  • PubChem CID : 156690

Edonentan functions by selectively blocking the ETA receptor, which is implicated in various pathophysiological processes including vasoconstriction and cellular proliferation. By inhibiting this receptor, Edonentan induces vasodilation and mitigates the effects of endothelin-1, a potent vasoconstrictor. This mechanism underlies its potential utility in treating conditions characterized by excessive vasoconstriction.

Pharmacodynamics and Pharmacokinetics

The pharmacodynamics of Edonentan suggest that it can effectively reduce blood pressure and improve cardiac function. Studies indicate that Edonentan can be administered orally, demonstrating favorable pharmacokinetic properties that support its use in chronic therapies.

Table 1: Summary of Pharmacodynamic Effects

EffectDescription
VasodilationInduces relaxation of vascular smooth muscle
Cardiac InhibitionReduces heart rate and myocardial oxygen demand
Antihypertensive ActivityLowers systemic blood pressure in hypertensive models

Research Findings

Several studies have explored the biological activity of Edonentan:

  • In Vitro Studies : Research has demonstrated that Edonentan effectively inhibits ETA-mediated responses in various cell lines. For instance, it has shown to block endothelin-induced contraction in isolated vascular tissues.
  • In Vivo Studies : Animal models have been employed to assess the antihypertensive effects of Edonentan. In spontaneously hypertensive rats, administration of Edonentan resulted in significant reductions in blood pressure, supporting its potential as a therapeutic agent for hypertension .
  • Clinical Trials : Clinical investigations have evaluated the safety and efficacy of Edonentan in patients with congestive heart failure. Results indicated improvements in hemodynamic parameters and quality of life measures among treated individuals .

Case Studies

A notable case study involved a cohort of patients with chronic heart failure who were administered Edonentan over a period of several months. The outcomes revealed:

  • Improved Exercise Tolerance : Patients exhibited enhanced exercise capacity as measured by peak oxygen uptake.
  • Reduced Symptoms : A significant decrease in the New York Heart Association (NYHA) functional class was reported.

These findings underscore the clinical relevance of Edonentan as a therapeutic option for managing heart failure symptoms.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Edonentan monohydrate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves solvent-based crystallization under controlled humidity to ensure monohydrate formation. Purity validation requires a combination of techniques:

  • Chromatography : HPLC with a C18 column and UV detection (λ = 250–300 nm) to quantify impurities .
  • Thermogravimetric Analysis (TGA) : Confirms water content (theoretical ~3.5% w/w for monohydrate) .
  • X-ray Diffraction (XRD) : Validates crystalline structure by matching peaks to reference patterns .

Q. Which spectroscopic techniques are most effective for characterizing the crystalline structure of this compound?

  • Methodological Answer :

  • FTIR Spectroscopy : Identifies O–H stretching (3200–3600 cm⁻¹) and lattice water bending modes (1600–1700 cm⁻¹) .
  • Raman Spectroscopy : Detects subtle polymorphic differences via lattice vibrational modes (e.g., 100–600 cm⁻¹) .
  • Solid-State NMR : Resolves hydrogen bonding networks using ¹H-¹³C cross-polarization magic-angle spinning (CP-MAS) .

Q. How should stability studies be designed to assess this compound under various environmental conditions?

  • Methodological Answer : Use ICH Q1A guidelines:

  • Accelerated Testing : 40°C/75% RH for 6 months to predict long-term stability .
  • Forced Degradation : Expose to heat (80°C), light (1.2 million lux-hours), and acidic/alkaline hydrolysis to identify degradation pathways .
  • Data Analysis : Monitor polymorphic transitions via XRD and quantify degradation products using stability-indicating HPLC .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize the formulation parameters for this compound in bilayer tablets?

  • Methodological Answer :

  • Design : Central Composite Design (CCD) to test variables like excipient ratio (e.g., lactose monohydrate), compression force, and disintegrant concentration .
  • Responses : Dissolution efficiency (DE₃₀), tensile strength, and friability.
  • Validation : Confirm optimal conditions via ANOVA (p < 0.05) and desirability function analysis .

Q. What strategies resolve contradictions in vibrational spectral data between computational models and experimental results for this compound?

  • Methodological Answer :

  • Semiempirical Methods : Use PM6 or AM1 for rapid simulation of IR spectra but validate with DFT (B3LYP/6-311++G**) for accuracy in hydrogen bonding patterns .
  • Error Analysis : Compare experimental vs. computed spectra in the 600–1500 cm⁻¹ "fingerprint" region and adjust basis sets or solvation models .

Q. How to monitor polymorphic transitions in this compound using Raman spectroscopy coupled with PCA?

  • Methodological Answer :

  • Data Collection : Acquire 75–100 spectra during temperature ramping (25–100°C) .
  • PCA Workflow : Apply mean-centering and scaling, then extract principal components (PCs). PC-1 scores (>90% variance) correlate with monohydrate-to-anhydrate transitions .
  • Validation : Cross-reference with TGA mass loss and XRD phase identification .

Q. What statistical approaches are recommended for analyzing variability in dissolution profiles of this compound formulations?

  • Methodological Answer :

  • Multivariate Analysis : Use similarity factor (f₂ > 50) for profile comparison and Mahalanobis distance to cluster batch variability .
  • ANOVA with Tukey’s HSD : Identify significant differences in DE₃₀ between formulations .

Q. How do computational methods (DFT vs. semiempirical) impact the accuracy of predicting this compound's thermodynamic properties?

  • Methodological Answer :

  • DFT Advantages : Accurate lattice energy calculations (±2 kJ/mol) using periodic boundary conditions .
  • Semiempirical Limitations : Overestimate entropy contributions by 10–15% due to simplified force fields .
  • Validation : Compare computed vs. experimental ΔH of dehydration via isothermal calorimetry .

Q. How to design a stability-indicating HPLC method that differentiates this compound from its degradation products?

  • Methodological Answer :

  • Column : Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
  • Mobile Phase : Gradient of 0.1% trifluoroacetic acid and acetonitrile (5→95% over 25 min) .
  • Forced Degradation : Stress samples (acid/base/oxidative) must show resolution (R > 1.5) between API and degradation peaks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.